2,4-Dinitrophenyl 3-hydroxybenzoate
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Overview
Description
2,4-Dinitrophenyl 3-hydroxybenzoate is an organic compound that belongs to the class of dinitrophenyl esters It is characterized by the presence of two nitro groups attached to a phenyl ring and an ester linkage to a 3-hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with 2,4-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysts like sulfuric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl 3-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2,4-dinitrophenol and 3-hydroxybenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or water.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol are commonly used.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Reduction: Products include 2,4-diaminophenyl 3-hydroxybenzoate.
Ester Hydrolysis: Products include 2,4-dinitrophenol and 3-hydroxybenzoic acid.
Scientific Research Applications
2,4-Dinitrophenyl 3-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl 3-hydroxybenzoate involves its interaction with biological molecules through its nitro and ester functional groups. The nitro groups can participate in redox reactions, while the ester linkage can undergo hydrolysis. These interactions can affect various molecular targets and pathways, including enzyme inhibition and modulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Used as a reagent for detecting carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and in the production of dyes.
3-Hydroxybenzoic Acid: A precursor for the synthesis of various esters and other derivatives.
Uniqueness
Its ability to undergo various chemical reactions and its utility in different fields of research make it a valuable compound for scientific studies .
Properties
CAS No. |
104245-79-6 |
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Molecular Formula |
C13H8N2O7 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) 3-hydroxybenzoate |
InChI |
InChI=1S/C13H8N2O7/c16-10-3-1-2-8(6-10)13(17)22-12-5-4-9(14(18)19)7-11(12)15(20)21/h1-7,16H |
InChI Key |
UYCICJVAWDIECI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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